5-Bromo-7-fluoro-2-naphthonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H5BrFN |
|---|---|
Molecular Weight |
250.07 g/mol |
IUPAC Name |
5-bromo-7-fluoronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H5BrFN/c12-11-5-9(13)4-8-3-7(6-14)1-2-10(8)11/h1-5H |
InChI Key |
GHJQXYQMBRMSEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1C#N)F)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 7 Fluoro 2 Naphthonitrile and Its Analogues
Established Synthetic Pathways for Halogenated Naphthonitriles
Traditional methods for synthesizing halogenated naphthonitriles often rely on sequential reactions to introduce the desired functional groups onto a pre-existing naphthalene (B1677914) core or to construct the bicyclic system from simpler aromatic precursors.
Sequential Halogenation and Nitrile Formation Strategies
A common and established route to halogenated naphthonitriles involves the stepwise introduction of halogen and nitrile groups onto the naphthalene ring system. This typically begins with the halogenation of a naphthalene derivative, followed by the introduction of the nitrile group in a subsequent step. For instance, a bromo-fluoro-naphthalene precursor could be subjected to a cyanation reaction to yield the final product.
One of the most classic methods for introducing a nitrile group is the Sandmeyer reaction. wikipedia.orglscollege.ac.inbyjus.com This reaction involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt. wikipedia.orglscollege.ac.injk-sci.com The versatility of the Sandmeyer reaction allows for the conversion of an amino group into a wide array of functionalities, including cyano groups. byjus.com The mechanism is believed to proceed through a radical-nucleophilic aromatic substitution pathway. wikipedia.orglscollege.ac.in
The general steps for a Sandmeyer reaction-based synthesis would be:
Diazotization: An amino-bromo-fluoro-naphthalene precursor is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. mnstate.edu
Cyanation: The resulting diazonium salt is then reacted with copper(I) cyanide to replace the diazonium group with a nitrile group, yielding the desired 5-Bromo-7-fluoro-2-naphthonitrile. wikipedia.orglscollege.ac.in
It is important to control the reaction conditions, such as temperature, to prevent undesired side reactions, like the formation of phenols. jk-sci.commnstate.edu
Precursor Design and Chemical Transformations for Naphthonitrile Scaffolds
The design and synthesis of appropriate precursors are paramount for the successful construction of the target molecule. nih.govrsc.org The synthesis of substituted naphthalenes can be challenging due to the potential for multiple isomers. nih.gov Traditionally, electrophilic aromatic substitution is a common method for preparing substituted naphthalenes. nih.govresearchgate.net However, controlling the regioselectivity of these reactions can be difficult. nih.gov
An alternative strategy involves building the naphthalene ring system from simpler, functionalized benzene derivatives. chemistryviews.org This approach can offer better control over the final substitution pattern. For example, a synthetic route might involve the reaction of an appropriately substituted phenyl derivative with a suitable cyclization partner to form the bicyclic naphthalene scaffold. Subsequent functional group interconversions can then be employed to install the bromo, fluoro, and nitrile moieties at the desired positions.
For instance, a synthetic pathway for a related compound, 5-bromo-2-fluorobenzonitrile, involves the bromination of o-fluorobenzonitrile, which is itself synthesized from o-fluorobenzoyl chloride. google.com This highlights a strategy where the nitrile and one halogen are present on a benzene ring before the final halogenation step. Adapting such a strategy to a naphthalene system would involve starting with a fluoro-naphthonitrile or a bromo-naphthonitrile and then introducing the second halogen.
Advanced Synthetic Approaches
More recent advancements in synthetic organic chemistry have provided more sophisticated and efficient methods for the synthesis of halogenated naphthonitriles, often involving transition-metal catalysis and exploring alternative reaction pathways.
Transition-Metal-Catalyzed Cross-Coupling in Naphthonitrile Synthesis
Transition-metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. semanticscholar.org Palladium-catalyzed cyanation reactions are particularly noteworthy for their efficiency and functional group tolerance. organic-chemistry.orgnih.gov
These methods typically involve the reaction of an aryl halide or triflate with a cyanide source in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org A variety of cyanide sources can be used, including zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]), which are less toxic than alkali metal cyanides. organic-chemistry.orgresearchgate.net
A typical palladium-catalyzed cyanation to produce a naphthonitrile might involve the following components:
Substrate: A dihalogenated naphthalene, such as a dibromo-fluoro-naphthalene.
Cyanide Source: Zinc cyanide or potassium ferrocyanide. organic-chemistry.orgresearchgate.net
Catalyst: A palladium source, such as palladium(II) acetate or a palladium precatalyst. google.com
Ligand: A phosphine-based ligand to stabilize the palladium center and facilitate the catalytic cycle.
Solvent and Base: An appropriate solvent and base to ensure the reaction proceeds efficiently. google.com
The reaction conditions for these cyanations are often milder than traditional methods, with some protocols operating at or near room temperature. organic-chemistry.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity, especially when dealing with substrates containing multiple reactive sites.
| Catalyst System | Cyanide Source | Key Advantages |
| Palladium with phosphine (B1218219) ligands | Zn(CN)₂, K₄[Fe(CN)₆] | High efficiency, broad substrate scope, use of less toxic cyanide sources. organic-chemistry.orgresearchgate.net |
| Nickel(II) complexes | Zn(CN)₂ | Cost-effective catalyst, mild reaction conditions. organic-chemistry.org |
| Copper salts | K₄[Fe(CN)₆] | Avoids expensive palladium catalysts, good for heteroaromatic bromides. researchgate.net |
Nucleophilic Aromatic Substitution Routes for Halogenated Naphthonitriles
Nucleophilic aromatic substitution (SNAr) provides another important pathway for the synthesis of halogenated aromatic compounds. masterorganicchemistry.comwikipedia.orgchemistrysteps.com In an SNAr reaction, a nucleophile displaces a leaving group on an aromatic ring that is activated by the presence of strong electron-withdrawing groups. wikipedia.orgchemistrysteps.comlibretexts.org
For the synthesis of fluoro-substituted naphthonitriles, this reaction is particularly relevant. The fluorine atom itself can act as a leaving group in SNAr reactions, especially when the aromatic ring is sufficiently electron-deficient. masterorganicchemistry.com However, it is more common for other halogens, like chlorine or bromine, to be displaced by a fluoride ion nucleophile.
The key requirements for a successful SNAr reaction are:
An electron-deficient aromatic ring, often achieved by the presence of electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) groups. wikipedia.orglibretexts.org
A good leaving group, such as a halide. wikipedia.org
A strong nucleophile.
In the context of this compound synthesis, an SNAr reaction could potentially be used to introduce the fluorine atom by displacing another leaving group on a bromo-cyanonaphthalene precursor. The electron-withdrawing nature of the nitrile group would help to activate the naphthalene ring towards nucleophilic attack. The position of the electron-withdrawing group relative to the leaving group is critical for stabilizing the intermediate Meisenheimer complex. wikipedia.org
Green Chemistry Principles in Naphthonitrile Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.orgresearchgate.net In the context of naphthonitrile synthesis, several strategies can be employed to make these processes more environmentally benign.
One key aspect is the use of less toxic reagents. For example, the use of potassium ferrocyanide as a cyanide source in palladium-catalyzed cyanations is a significant improvement over the highly toxic alkali metal cyanides. researchgate.net Similarly, developing catalytic systems that use more abundant and less toxic metals, such as iron or copper, is an active area of research. researchgate.net
Another principle of green chemistry is the reduction of solvent use. Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, are gaining traction as a sustainable alternative to traditional solution-phase synthesis. researchgate.net The development of solvent-free or water-based synthetic protocols for naphthonitrile synthesis would represent a significant step towards greener chemical manufacturing. rsc.org For instance, hydrothermal synthesis, which uses water as a solvent at elevated temperatures and pressures, has been successfully applied to the synthesis of naphthalene bisimides. rsc.org
Furthermore, improving the atom economy and energy efficiency of synthetic routes is crucial. This can be achieved by designing more direct and shorter synthetic pathways, and by developing catalysts that can operate at lower temperatures and with higher turnover numbers. Photochemical methods, which use light to drive chemical reactions, can also offer a more sustainable approach by reducing the need for high temperatures and harsh reagents. rsc.org
| Green Chemistry Principle | Application in Naphthonitrile Synthesis |
| Use of Safer Reagents | Employing less toxic cyanide sources like K₄[Fe(CN)₆]. researchgate.net |
| Catalysis | Utilizing efficient transition-metal catalysts (e.g., Pd, Ni, Cu) to reduce waste and energy consumption. organic-chemistry.orgresearchgate.netorganic-chemistry.org |
| Solvent Reduction | Exploring solvent-free mechanochemical methods or using environmentally benign solvents like water. rsc.orgresearchgate.net |
| Energy Efficiency | Developing reactions that proceed at lower temperatures, potentially through photochemical activation. organic-chemistry.orgrsc.org |
| Atom Economy | Designing synthetic routes with fewer steps and higher yields to minimize waste. |
Atom Economy and Waste Minimization Strategies
The concept of atom economy, which measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final product, is a cornerstone of green chemistry. primescholars.com High atom economy reactions, such as additions and isomerizations, are inherently less wasteful than substitutions or eliminations, which generate stoichiometric byproducts. jk-sci.com In the synthesis of functionalized naphthalenes, pursuing high atom economy means designing routes that maximize the incorporation of starting materials into the desired naphthonitrile structure, thereby minimizing waste.
Waste minimization extends beyond atom economy to include the reduction of all materials and energy used in a process. nc.gov Key strategies applicable to the synthesis of halogenated naphthonitriles include:
Source Reduction: This involves modifying processes to eliminate waste generation at the source. Examples include using less toxic feedstocks or reformulating reaction pathways to avoid hazardous intermediates. nc.gov
In-situ Reagent Generation: Traditional bromination methods often use elemental bromine, which is toxic and corrosive. researchgate.net Safer, more sustainable alternatives involve the in situ generation of the active halogenating agent. For instance, reacting an oxidant like sodium hypochlorite (NaOCl) with hydrobromic acid (HBr) can produce bromine directly in the reaction mixture, avoiding the handling and transport of molecular bromine. nih.gov
Cyanide-Free Cyanation: The introduction of a nitrile group typically involves highly toxic cyanide salts like KCN or NaCN. chemistryviews.org Modern protocols seek to replace these reagents. One such approach uses formamide as both a cyanide source and a solvent in the presence of a palladium catalyst, converting aryl halides to nitriles without the use of free cyanide. chemistryviews.org Another alternative is the use of less toxic, covalently bonded cyanide sources like zinc(II) cyanide [Zn(CN)2], which reduces the concentration of free cyanide ions in solution and can be highly effective in palladium-catalyzed cyanations of aryl halides. thieme-connect.de
These strategies collectively contribute to creating more sustainable synthetic pathways by reducing both the volume and toxicity of chemical waste. nc.gov
Utilization of Catalytic Systems and Environmentally Benign Solvents
The use of catalysis is a fundamental principle of green chemistry, enabling reactions with higher efficiency and selectivity while often requiring milder conditions. jk-sci.comnih.gov For the synthesis of compounds like this compound, catalytic systems are crucial for key transformations such as cross-coupling, halogenation, and cyanation. Palladium-catalyzed reactions, for example, are widely used for the cyanation of aryl halides. thieme-connect.degoogle.com The choice of catalyst and ligand can significantly influence reaction outcomes, and modern approaches often involve screening various catalyst systems to optimize yield and purity. thieme-connect.de
The selection of a solvent is equally critical, as solvents constitute a major portion of the waste generated in chemical processes. nih.gov Environmentally benign solvents are sought to replace traditional volatile organic compounds (VOCs) that are often toxic and flammable. nih.gov Promising alternatives for the synthesis of functionalized aromatics include:
Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an attractive medium for certain organic reactions, particularly when used with phase-transfer catalysts or for microwave-assisted processes. thieme-connect.denih.gov
Ionic Liquids (ILs): These are salts with low melting points that are non-volatile and can act as both solvent and catalyst. Their unique properties can enhance reaction rates and selectivity. nih.govnih.gov
Supercritical Fluids: Supercritical CO2 is a non-toxic and non-flammable solvent alternative that can be particularly useful in polymerization and catalysis. nih.gov
Bio-renewable Solvents: Solvents derived from renewable feedstocks, such as 2-methyltetrahydrofuran (2-MeTHF), are gaining traction as replacements for halogenated solvents like dichloromethane. mt.com
The table below summarizes various environmentally benign solvents and their potential applications in synthetic chemistry.
| Solvent Type | Examples | Potential Applications in Naphthonitrile Synthesis | Key Advantages |
| Aqueous | Water (H₂O) | Microwave-assisted cyanation, Halogenation | Non-toxic, non-flammable, low cost thieme-connect.denih.gov |
| Ionic Liquids | Imidazolium-based salts | Catalyst recovery, Nucleophilic substitution | Non-volatile, tunable properties, potential for reuse nih.govnih.gov |
| Supercritical Fluids | Supercritical CO₂ | Polymerization, Catalysis | Non-toxic, readily available, easy removal nih.gov |
| Bio-renewable | 2-Methyltetrahydrofuran (2-MeTHF) | Replacement for chlorinated solvents in extractions and reactions | Derived from renewable sources, lower toxicity mt.com |
Microwave-Assisted and Solvent-Free Reaction Protocols
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. The technique utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including naphthamide, naphthyridine, and quinoline derivatives. nih.govnih.gov For instance, the synthesis of 2,6-naphthyridine derivatives from 4-cyano-3-pyridylacetonitrile has been achieved with excellent yields under microwave irradiation, highlighting an efficient and environmentally friendly approach.
Solvent-free, or neat, reactions represent an ideal green chemistry scenario by completely eliminating the solvent from the process. nih.gov These reactions are often conducted by grinding solid reactants together (mechanochemistry) or by heating a mixture of reactants without any solvent. researchgate.net This approach not only prevents pollution associated with solvent use and disposal but can also lead to improved reaction efficiency and selectivity. Catalyst- and solvent-free methods have been developed for the synthesis of various heterocyclic systems, demonstrating the broad applicability of this technique. nih.gov
The following table provides a conceptual comparison of reaction times and yields for a hypothetical synthesis of a naphthonitrile analogue under different conditions, based on findings for related heterocyclic syntheses.
| Method | Reaction Time | Yield | Environmental Impact |
| Conventional Heating | Several hours to days | Moderate to Good | High (solvent use, energy consumption) |
| Microwave-Assisted | Minutes to a few hours | Good to Excellent | Reduced (less energy, often less solvent) nih.gov |
| Solvent-Free (Neat) | Varies | Good to Excellent | Minimal (no solvent waste) researchgate.netnih.gov |
Reaction Optimization Through High-Throughput Experimentation and Machine Learning
The optimization of complex chemical reactions, such as those required for the synthesis of poly-substituted molecules like this compound, can be a time-consuming and resource-intensive process. High-Throughput Experimentation (HTE) addresses this challenge by enabling the rapid, parallel execution of a large number of experiments on a microscale. beilstein-journals.org This allows for the efficient screening of a wide array of catalysts, ligands, solvents, and other reaction parameters to identify optimal conditions. acs.org
The large datasets generated by HTE are particularly well-suited for analysis by machine learning (ML) algorithms. beilstein-journals.orgresearchgate.net By integrating HTE with ML, chemists can move beyond traditional one-variable-at-a-time optimization to a more sophisticated, data-driven approach. researchgate.net ML models can be trained to predict reaction outcomes, such as yield or selectivity, based on the input parameters. beilstein-journals.org These predictive models can then guide the design of subsequent experiments, accelerating the discovery of optimal reaction conditions. researchgate.netchemrxiv.org
This synergy between HTE and ML is transforming reaction development in several ways:
Accelerated Optimization: Bayesian optimization and other active learning algorithms can intelligently explore the vast parameter space of a chemical reaction, identifying optimal conditions with significantly fewer experiments than traditional methods. beilstein-journals.orgdigitellinc.com
Enhanced Understanding: Data science tools can help uncover complex, non-obvious relationships between reaction components and outcomes, providing deeper mechanistic insights. acs.org
Broadened Scope: These techniques can be used to rapidly determine the substrate scope and functional group tolerance of a new catalytic system. acs.org
For example, the development of a palladium-catalyzed fluorination of arylboronic acids was significantly streamlined by using HTE for data collection and Bayesian optimization to guide the selection of experiments, leading to the discovery of a novel and effective heteroleptic catalyst system. acs.org Such data-driven strategies are highly applicable to optimizing the challenging halogenation and cyanation steps in the synthesis of this compound and its analogues.
Chemical Reactivity Profiles and Mechanistic Investigations of 5 Bromo 7 Fluoro 2 Naphthonitrile
Electrophilic and Nucleophilic Reactivity of Halogenated Naphthonitriles
The interplay of inductive and resonance effects of the halogen and nitrile substituents on the naphthalene (B1677914) ring system is fundamental to understanding its reactivity.
The reactivity of an aromatic ring towards electrophilic substitution is significantly altered by the nature of its substituents. Substituents are broadly classified as either activating or deactivating based on their ability to donate or withdraw electron density from the ring.
The bromo, fluoro, and cyano groups present in 5-Bromo-7-fluoro-2-naphthonitrile are all electron-withdrawing, thus deactivating the naphthalene ring towards electrophilic aromatic substitution. This deactivation arises from two primary electronic effects:
Inductive Effect: This effect operates through the sigma (σ) bonds. Due to their high electronegativity, halogen atoms (bromine and fluorine) and the nitrogen of the cyano group pull electron density away from the aromatic ring, making it less nucleophilic. google.com The inductive strength generally follows the order of electronegativity (F > Cl > Br > I).
In this compound, the cumulative electron-withdrawing nature of the bromine, fluorine, and nitrile groups renders the aromatic system significantly electron-deficient and therefore less reactive towards electrophiles compared to unsubstituted naphthalene.
| -CN | Electron-withdrawing | Strongly electron-withdrawing | Strongly Deactivating |
While the electron-deficient nature of the ring in this compound disfavors electrophilic attack, it makes the compound a potential substrate for nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and electron-withdrawing groups.
In principle, both the bromine and fluorine atoms could serve as leaving groups. The relative reactivity of C-Br versus C-F bonds in SNAr reactions depends on several factors. Generally, the C-F bond is more polarized and stronger than the C-Br bond. However, the rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form a stabilized carbanion intermediate (a Meisenheimer complex). The stability of this intermediate is enhanced by electron-withdrawing groups. The better leaving group ability typically follows the order I > Br > Cl > F for SNAr reactions where the C-X bond cleavage is part of the rate-determining step.
For halogenated aromatic compounds, nucleophilic substitution can occur, and studies on related molecules like 5-bromo-1,2,3-triazines have shown that the bromine atom can be displaced by nucleophiles such as phenols in a concerted SNAr reaction. google.combldpharm.com Similarly, nucleophilic fluorine substitution from alkyl bromides using reagents like Et₃N·3HF has been demonstrated, although this applies to alkyl rather than aryl halides. google.comgoogle.comCurrent time information in Winnipeg, CA. In the context of this compound, the presence of the strongly electron-withdrawing nitrile group would facilitate nucleophilic attack on the ring, making displacement of either halogen plausible depending on the reaction conditions and the nucleophile used.
Palladium-Catalyzed Cross-Coupling Reactions Involving this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The different reactivities of the C-Br and C-F bonds in this compound allow for selective functionalization. The C-Br bond is significantly more reactive than the C-F bond in typical palladium-catalyzed coupling reactions, allowing for selective transformations at the C5 position.
The Suzuki-Miyaura coupling is a versatile reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. sigmaaldrich.com The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. sigmaaldrich.com
While specific examples with this compound are not readily found in the literature, studies on other bromo-naphthalene scaffolds demonstrate the feasibility of this reaction. For instance, a variety of palladium-catalyzed cross-coupling reactions have been performed on bromo-naphthalene precursors to generate libraries of compounds for biological screening. nih.gov In a typical Suzuki-Miyaura reaction of a bromo-naphthalene derivative, the C-Br bond would selectively undergo oxidative addition to the palladium(0) catalyst, leaving the C-F bond intact.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Example |
|---|---|
| Aryl Bromide | Bromo-naphthalene derivative |
| Boronic Acid/Ester | Phenylboronic acid |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |
| Ligand | PPh₃, SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF, Water |
Other important palladium-catalyzed reactions can also be envisioned for the selective functionalization of this compound at the bromine-substituted position.
Stille Coupling: This reaction couples an organic halide with an organotin reagent. nih.gov The mechanism is similar to the Suzuki coupling and is known for its tolerance of a wide range of functional groups. google.comnih.gov The reaction of this compound with an organostannane like tributyl(vinyl)tin (B143874) would be expected to yield the corresponding 5-vinyl-7-fluoro-2-naphthonitrile.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. This method is highly efficient for the synthesis of arylalkynes. For example, the Sonogashira coupling of 5- and 6-bromo-3-fluoro-2-cyanopyridines with various terminal alkynes proceeds efficiently, suggesting a similar reactivity for this compound. Copper-free Sonogashira protocols have also been developed.
Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. The reaction typically favors the formation of the trans isomer. The reaction of this compound with an alkene such as methyl acrylate (B77674) would likely produce the corresponding cinnamate (B1238496) derivative. The reaction is often carried out in the presence of a phosphine (B1218219) ligand and a base.
Table 3: Overview of Palladium-Catalyzed Reactions for Aryl Bromides
| Reaction | Coupling Partner | Product Type | Key Catalytic Components |
|---|---|---|---|
| Stille | Organotin Reagent (R-SnBu₃) | Biaryl, Aryl-alkene | Pd(0) catalyst, Ligand nih.gov |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Arylalkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base |
| Heck | Alkene (R-CH=CH₂) | Substituted Alkene | Pd(0) catalyst, Base, Ligand |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds by reacting an aryl halide or triflate with an amine in the presence of a base. This reaction is a powerful method for synthesizing arylamines.
Given the presence of the C-Br bond, this compound is a suitable substrate for Buchwald-Hartwig amination. The reaction with a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine ligand (e.g., XPhos, t-BuXPhos), would selectively form the corresponding 5-amino-7-fluoro-2-naphthonitrile derivative. google.com The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. google.comgoogle.com
Table 4: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Component | Example |
|---|---|
| Aryl Bromide | This compound |
| Amine | Primary or secondary amine (e.g., aniline, morpholine) |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, t-BuXPhos, TrixiePhos google.com |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
Mechanistic Elucidation of Key Transformations
Understanding the precise mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing novel synthetic pathways. While specific experimental studies on this exact molecule are not extensively documented in publicly available literature, mechanistic insights can be inferred from computational studies and experimental data on analogous substituted naphthonitriles and other aromatic nitriles.
Investigation of Reaction Intermediates and Transition States
The study of reaction intermediates and transition states provides a deep understanding of the energy landscape of a chemical reaction. For reactions involving substituted naphthonitriles, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating these transient species. acs.orgresearchgate.net
Computational Approaches:
Potential Energy Surface (PES) Scanning: Computational methods can map the potential energy surface of a reaction, identifying low-energy pathways and the structures of intermediates and transition states. numberanalytics.com For instance, in nucleophilic aromatic substitution reactions, which are plausible for this electron-deficient system, calculations can model the formation of Meisenheimer-like intermediates or concerted transition states. nih.gov
Transition State Optimization: Algorithms such as the nudged elastic band (NEB) method or dimer method are employed to locate the precise geometry and energy of transition states. numberanalytics.comfossee.in These calculations are critical for determining activation energies and understanding the factors that control reaction rates.
Vibrational Frequency Analysis: Once a stationary point on the PES is located, a vibrational frequency calculation is performed. A true intermediate will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. fossee.in
Expected Intermediates and Transition States for this compound:
Due to the presence of electron-withdrawing groups, this compound is expected to be susceptible to nucleophilic attack. In a hypothetical nucleophilic aromatic substitution at a position other than those bearing the bromo or fluoro groups, the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex) would be a likely mechanistic feature. youtube.com Computational studies on similar systems have shown that the stability of such intermediates is significantly influenced by the nature and position of the electron-withdrawing substituents. nih.gov
For reactions involving the cyano group itself, such as hydrolysis or addition of nucleophiles, computational models can predict the geometry of the tetrahedral intermediate formed upon attack at the electrophilic carbon of the nitrile. nih.gov The transition states leading to these intermediates can also be modeled to understand the influence of the bromo and fluoro substituents on the reactivity of the cyano group.
The table below summarizes common computational methods used to investigate reaction mechanisms.
| Computational Method | Purpose | Information Gained |
| Density Functional Theory (DFT) | Calculation of electronic structure | Geometries, energies, electronic properties |
| Potential Energy Surface (PES) Scan | Exploration of reaction pathways | Identification of minima (intermediates) and saddle points (transition states) |
| Transition State Optimization (e.g., NEB, Dimer) | Location of transition states | Activation energies, transition state structures |
| Vibrational Frequency Analysis | Characterization of stationary points | Confirmation of intermediates and transition states |
Kinetic Studies and Reaction Pathway Determinations
Methods for Kinetic Analysis:
Spectroscopic Monitoring: The progress of a reaction can be followed by monitoring the change in concentration of reactants or products over time using techniques like UV-Vis or NMR spectroscopy.
Competition Experiments: By reacting a mixture of two substrates, the relative reactivity can be determined, providing insights into the electronic and steric effects on the reaction rate.
Hammett Analysis: For a series of substituted compounds, a Hammett plot can be constructed by plotting the logarithm of the rate constant against the Hammett substituent constant (σ). The slope of this plot (the reaction constant, ρ) gives information about the charge development in the transition state. For reactions of substituted naphthalenes, this can reveal the sensitivity of the reaction to the electronic effects of substituents like bromine and fluorine. researchgate.net
Expected Reaction Pathways:
Given the electron-deficient nature of the naphthalene ring in this compound, nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway. The rate of such a reaction would be significantly influenced by the electron-withdrawing nature of the bromo, fluoro, and cyano groups, which stabilize the negative charge in the Meisenheimer intermediate. youtube.com Kinetic studies on similar systems have shown that the rates of SNAr reactions are highly dependent on the nature of the nucleophile, the leaving group, and the solvent. mdpi.com
The following table outlines the expected influence of substituents on the reactivity of the naphthalene ring.
| Substituent | Electronic Effect | Expected Influence on Nucleophilic Aromatic Substitution |
| -Br | Inductively withdrawing, weakly deactivating | Activates the ring towards nucleophilic attack |
| -F | Strongly inductively withdrawing, weakly resonance donating | Strongly activates the ring towards nucleophilic attack |
| -CN | Strongly inductively and resonance withdrawing | Strongly activates the ring towards nucleophilic attack |
C-CN Bond Activation and Functionalization Strategies
The carbon-cyano (C-CN) bond is generally strong and unreactive. However, its activation and subsequent functionalization represent a powerful strategy in organic synthesis, allowing for the transformation of the nitrile group into other valuable functionalities.
Strategies for C-CN Bond Activation:
Transition Metal Catalysis: Transition metal complexes, particularly those of nickel, rhodium, and palladium, have been shown to activate C-CN bonds in aromatic nitriles. acs.org The mechanism often involves the oxidative addition of the C-CN bond to the metal center, forming a metal-cyanide complex. This can be followed by reductive elimination with a suitable coupling partner to form a new C-C or C-heteroatom bond.
Decyanation Reactions: In some cases, the cyano group can be removed entirely (hydrodecyanation) or replaced by another functional group. These reactions often proceed through transition metal-catalyzed pathways.
Potential Functionalization of this compound:
While specific examples for this compound are scarce, the general strategies for C-CN bond activation in aromatic nitriles could potentially be applied. For instance, a palladium- or nickel-catalyzed cross-coupling reaction could, in principle, replace the cyano group with an aryl, alkyl, or other functional group. The presence of the bromo and fluoro substituents would likely influence the reactivity and selectivity of such transformations.
The table below lists some potential C-CN bond functionalization reactions.
| Reaction Type | Reagents | Potential Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted naphthalene |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino-substituted naphthalene |
| Hydrodecyanation | H-donor, transition metal catalyst | 5-Bromo-7-fluoronaphthalene |
Advanced Spectroscopic and Diffractional Characterization of 5 Bromo 7 Fluoro 2 Naphthonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure of organic compounds. For halogenated naphthonitriles, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the carbon skeleton and the precise location of substituents.
The ¹H NMR spectrum of 5-Bromo-7-fluoro-2-naphthonitrile is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the naphthalene (B1677914) ring system. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromo, fluoro, and nitrile substituents, as well as the anisotropic effect of the fused aromatic rings. Protons on the same ring as the substituents will experience the most significant shifts. For instance, the proton at C1, adjacent to the electron-withdrawing nitrile group, would likely appear at a downfield chemical shift. Similarly, protons at C6 and C8, which are ortho to the fluorine and bromine atoms, respectively, will be influenced by the electronegativity and resonance effects of these halogens. Fluorine, being on the same ring, will introduce characteristic scalar couplings (J-couplings) to nearby protons, particularly ³J(H,F) and ⁴J(H,F) couplings, which are invaluable for assignment.
The ¹³C NMR spectrum provides complementary information, showing eleven distinct signals for the carbon atoms of this compound. The carbon of the nitrile group (C≡N) typically resonates around 118-120 ppm. The carbons directly bonded to the electronegative fluorine and bromine atoms (C7 and C5) will exhibit significant shifts. The C-F bond, in particular, will result in a large one-bond carbon-fluorine coupling (¹J(C,F)), and smaller two- and three-bond couplings, which are diagnostic for identifying the fluorinated carbon and its neighbors. The chemical shifts of the other aromatic carbons are modulated by the combined electronic effects of the three substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated values based on substituent effects in related naphthalene systems. Actual values require experimental verification.
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |
| H1 | ¹H | 7.9 - 8.2 | d |
| H3 | ¹H | 7.7 - 8.0 | d |
| H4 | ¹H | 7.5 - 7.8 | t |
| H6 | ¹H | 7.3 - 7.6 | dd (JH,F, JH,H) |
| H8 | ¹H | 7.8 - 8.1 | d |
| C1 | ¹³C | 130 - 135 | d |
| C2 | ¹³C | 108 - 112 | s |
| C3 | ¹³C | 135 - 140 | d |
| C4 | ¹³C | 128 - 132 | d |
| C4a | ¹³C | 132 - 136 | s |
| C5 | ¹³C | 118 - 122 | s |
| C6 | ¹³C | 115 - 120 | d (JC,F) |
| C7 | ¹³C | 160 - 165 | d (¹JC,F) |
| C8 | ¹³C | 125 - 130 | d |
| C8a | ¹³C | 130 - 134 | s |
| CN | ¹³C | 117 - 120 | s |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
While 1D NMR provides chemical shift and coupling information, 2D NMR experiments are crucial for establishing the bonding framework and confirming substituent positions, especially in complex isomers. youtube.com
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H). For this compound, COSY would show cross-peaks between adjacent protons, such as H3 and H4, helping to trace the connectivity within the proton spin systems on the naphthalene rings. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. youtube.com It allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum. Each of the five proton signals would show a cross-peak to its corresponding carbon signal (C1, C3, C4, C6, and C8).
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it reveals long-range correlations (typically over two or three bonds) between protons and carbons. For example, the proton at H1 would show an HMBC correlation to the nitrile carbon (C2) and the quaternary carbon C8a. The proton at H8 would show correlations to C7 (the fluorinated carbon) and C1. These multi-bond correlations act like a puzzle, allowing for the complete and definitive assignment of all proton and carbon signals and confirming the 5,7,2-substitution pattern. youtube.com
Solid-State NMR (SSNMR) spectroscopy is a valuable tool for characterizing materials in their crystalline or amorphous solid forms, providing information that is inaccessible from solution-state NMR. researchgate.net For halogenated compounds like this compound, SSNMR offers several advantages, including the absence of solvent interactions and the ability to probe the local structural environment in detail. nih.gov
The technique is sensitive to the effects of intermolecular interactions, such as halogen bonds, which can significantly influence the chemical shifts in the solid state compared to the solution state. researchgate.netnih.gov By studying nuclei like ¹³C, ¹⁹F, and ¹⁵N (if isotopically enriched), one can obtain insights into molecular packing and polymorphism. For instance, ¹³C and ¹⁹F solid-state spectra can confirm the structural features of the molecule in its crystalline lattice. nih.gov
Furthermore, SSNMR is uniquely capable of studying quadrupolar nuclei like ⁷⁹Br and ⁸¹Br. researchgate.netwiley.com The quadrupolar coupling constant is highly sensitive to the electronic environment around the bromine nucleus, making it an exquisite probe of C-Br bond characteristics and non-covalent interactions involving the bromine atom. nih.gov This provides direct physical insight into the halogen bond geometry and strength within the crystal structure. nih.gov
X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography
X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule like this compound. By diffracting X-rays off a suitable single crystal, one can determine the exact coordinates of each atom in the unit cell. This analysis yields precise measurements of bond lengths, bond angles, and torsional angles. nih.gov
For this compound, the data would confirm the planarity of the naphthalene ring system and reveal any minor distortions caused by steric strain between the substituents. It would provide definitive values for the C-Br, C-F, and C-N bond lengths, as well as the geometry of the entire molecule. The crystal system (e.g., monoclinic, orthorhombic) and space group would also be determined, defining the symmetry of the crystal lattice. researchgate.net
Table 2: Typical Bond Lengths in Halogenated Naphthalene Derivatives Determined by XRD Note: These are representative values from related structures and may vary slightly for the title compound.
| Bond | Typical Bond Length (Å) | Source Context |
| C-Br (aromatic) | 1.88 - 1.91 | General value for bromoarenes |
| C-F (aromatic) | 1.34 - 1.37 | General value for fluoroarenes |
| C-C (aromatic) | 1.36 - 1.42 | Naphthalene ring system |
| C-C (single) | 1.44 - 1.47 | Between ring and nitrile |
| C≡N (nitrile) | 1.13 - 1.16 | Nitrile group |
Analysis of Intermolecular Interactions and Packing Arrangements
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules pack together in the crystal lattice. This packing is dictated by a subtle interplay of intermolecular forces. For this compound, several types of interactions are expected to be significant:
Halogen Bonding: The electrophilic region (σ-hole) on the bromine atom can form an attractive interaction with a nucleophilic site on an adjacent molecule, such as the nitrogen atom of the nitrile group (C-Br···N). researchgate.net
π-π Stacking: The planar, electron-rich naphthalene rings can stack on top of each other. These arrangements are often in a slipped or offset face-to-face fashion to minimize electrostatic repulsion. scispace.com
C-H···F and C-H···N Interactions: Weak hydrogen bonds involving the aromatic C-H donors and the electronegative fluorine or nitrile nitrogen acceptors can play a crucial role in stabilizing the crystal structure. nih.gov
The analysis of these interactions helps to understand the material's physical properties, such as its melting point and solubility. The crystal packing can adopt various motifs, such as herringbone patterns or layered structures, depending on which intermolecular forces dominate. researchgate.net For instance, studies on related naphthofurans have shown that C-H···O and C-Br···π interactions can link molecules into stacks, forming a three-dimensional network. nih.gov
Polymorphism and Co-crystal Characterization through X-ray Diffraction
X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. This technique is crucial for identifying and characterizing polymorphism, the ability of a compound to exist in multiple crystalline forms, and for confirming the formation of co-crystals.
Polymorphism is a critical consideration in materials science and pharmaceuticals, as different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Single-crystal X-ray diffraction (SC-XRD) provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. For a compound like this compound, SC-XRD would reveal the exact spatial orientation of the bromine, fluorine, and nitrile substituents on the naphthalene core.
In instances where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) is an invaluable tool. While not providing the same level of detail as SC-XRD, PXRD generates a characteristic diffraction pattern for a given crystalline solid. This "fingerprint" can be used to identify different polymorphic forms and to assess the phase purity of a sample. For example, studies on naphthyl-containing N-salicylidenaniline derivatives have successfully utilized both single-crystal and powder XRD to characterize different polymorphic modifications. rsc.org
Co-crystallization is a technique used to modify the physicochemical properties of a molecule by incorporating a second, different molecular species (a coformer) into the crystal lattice. XRD is essential for confirming the formation of a co-crystal, as the diffraction pattern of the co-crystal will be distinct from that of the individual components. The analysis would reveal the new unit cell parameters and the specific intermolecular interactions, such as hydrogen bonds or halogen bonds, that stabilize the co-crystal structure.
While specific crystallographic data for this compound is not available in the current literature, the table below illustrates the type of data that would be obtained from a typical single-crystal X-ray diffraction analysis of a related naphthalene derivative.
| Crystallographic Parameter | Example Value for a Naphthalene Derivative |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 14.789 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1223.4 |
| Z | 4 |
This table is illustrative and does not represent actual data for this compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. Unlike standard mass spectrometry, which provides the nominal mass of an ion, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula.
For this compound, with a molecular formula of C₁₁H₅BrFN, HRMS would be employed to confirm this composition. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive doublet in the mass spectrum, separated by approximately 2 Da.
The theoretical monoisotopic mass of this compound can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. This technique is routinely used in the characterization of newly synthesized compounds to ensure their identity. For instance, the characterization of novel naphthofuran derivatives has relied on mass spectrometry to confirm their structures. researchgate.net
| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ | 251.9665 | Hypothetical Data | Hypothetical Data |
| [M+Na]⁺ | 273.9484 | Hypothetical Data | Hypothetical Data |
This table presents theoretical values for this compound and is for illustrative purposes.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.
FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the nitrile (C≡N) group, typically in the range of 2200-2260 cm⁻¹. The carbon-fluorine (C-F) stretching vibration would appear in the region of 1000-1400 cm⁻¹, while the carbon-bromine (C-Br) stretch would be found at lower wavenumbers, generally between 500-600 cm⁻¹. The aromatic C-H stretching vibrations of the naphthalene ring would be observed above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic ring would appear in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy differ from those of FTIR, meaning that some vibrational modes may be more prominent in one technique than the other. For instance, the C≡N stretch is often strong in both FTIR and Raman spectra. Raman spectroscopy is particularly useful for analyzing symmetric vibrations and can provide additional structural information.
The combined use of FTIR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of a molecule. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to aid in the assignment of complex vibrational spectra. Studies on related halogenated aromatic compounds have demonstrated the utility of these combined experimental and theoretical approaches.
| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| Nitrile (C≡N) Stretch | 2200 - 2260 | FTIR, Raman |
| Aromatic C=C Stretch | 1400 - 1600 | FTIR, Raman |
| C-F Stretch | 1000 - 1400 | FTIR |
| C-Br Stretch | 500 - 600 | FTIR, Raman |
This table provides general frequency ranges and is for illustrative purposes.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
Electronic spectroscopy, including ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and transitions within a molecule. These techniques are particularly sensitive to the presence of conjugated π-systems, such as the naphthalene ring in this compound.
UV-Vis Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. Substituted naphthalenes typically exhibit multiple absorption bands corresponding to π→π* transitions. The positions and intensities of these bands are influenced by the nature and position of the substituents. For this compound, the absorption spectrum would be characteristic of a substituted naphthalene system, with the exact wavelengths of maximum absorption (λ_max) being dependent on the electronic effects of the bromo, fluoro, and nitrile groups. Research on silyl-substituted naphthalene derivatives has shown that substituents can cause shifts in the absorption maxima to longer wavelengths. researchgate.net
Fluorescence Spectroscopy involves the excitation of a molecule to a higher electronic state with light of a specific wavelength, followed by the measurement of the emitted light as the molecule returns to its ground state. Many naphthalene derivatives are fluorescent, and their emission spectra can provide further information about their electronic properties. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter that can be determined. The introduction of heavy atoms like bromine can sometimes lead to a decrease in fluorescence intensity through a process known as the heavy-atom effect, which promotes intersystem crossing to the triplet state.
| Spectroscopic Parameter | Typical Information Obtained |
| λ_max (UV-Vis) | Wavelength of maximum absorption |
| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light |
| λ_em (Fluorescence) | Wavelength of maximum emission |
| Fluorescence Quantum Yield (Φ_f) | Efficiency of the fluorescence process |
This table outlines the types of data obtained from electronic spectroscopy.
Computational Chemistry and Molecular Modeling of 5 Bromo 7 Fluoro 2 Naphthonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict the properties of molecules, including their geometry, energy, and spectroscopic signatures. nih.gov For 5-Bromo-7-fluoro-2-naphthonitrile, DFT calculations would be performed using a functional such as B3LYP or M06-2X combined with a basis set like 6-311++G(d,p) to ensure high accuracy. nih.goviau.irtandfonline.com
Prediction of Energetics, Geometries, and Spectroscopic Parameters
The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process finds the lowest energy conformation, providing key data on bond lengths, bond angles, and dihedral angles. nih.gov The presence of bulky bromine and electronegative fluorine atoms, along with the linear nitrile group, would influence the planarity and bond parameters of the naphthalene (B1677914) core.
DFT calculations are also highly effective for predicting vibrational spectra (Infrared and Raman). By calculating the frequencies of normal modes of vibration, a theoretical spectrum can be generated. This predicted spectrum is invaluable for interpreting experimental spectroscopic data and assigning specific vibrational bands to corresponding molecular motions, such as C-Br stretching, C-F stretching, and the characteristic C≡N stretch of the nitrile group. nih.govdocumentsdelivered.com
Interactive Table 1: Predicted Geometrical Parameters for this compound (Note: These are representative values based on DFT studies of similar aromatic compounds. Actual values would be determined via specific calculation.)
| Parameter | Atom Pair/Trio | Predicted Value |
| Bond Length | C-Br | ~1.89 Å |
| C-F | ~1.36 Å | |
| C-C (aromatic) | 1.38 - 1.42 Å | |
| C-CN | ~1.44 Å | |
| C≡N | ~1.16 Å | |
| Bond Angle | C-C-Br | ~120° |
| C-C-F | ~119° | |
| C-C-CN | ~179° |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Sites
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. iau.ir The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov
For this compound, the electron-withdrawing nature of the fluorine and nitrile substituents is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted naphthalene. iau.irbohrium.com The HOMO is likely distributed across the π-system of the naphthalene rings, while the LUMO may show significant localization around the electron-deficient regions influenced by the fluoro and nitrile groups. Analysis of the molecular electrostatic potential (MEP) map would further identify reactive sites, with negative potential (red/yellow) indicating nucleophilic centers and positive potential (blue) indicating electrophilic centers. nih.gov
Interactive Table 2: Representative Frontier Orbital Data (Note: These are hypothetical values based on trends observed in substituted naphthalenes. nih.govbohrium.com)
| Parameter | Predicted Value (eV) | Implication |
| HOMO Energy | -6.8 eV | Moderate electron-donating capability |
| LUMO Energy | -2.1 eV | Good electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | High chemical stability |
Computational Studies of Reaction Mechanisms and Transition States
DFT is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. researchgate.net This allows researchers to determine activation energies, identify rate-determining steps, and understand the feasibility of a proposed mechanism.
For this compound, a relevant reaction to study would be nucleophilic aromatic substitution, where a nucleophile replaces either the bromine or fluorine atom. Computational modeling could predict which halogen is more susceptible to substitution by comparing the activation barriers for attack at the C5 and C7 positions. These calculations provide insights that are difficult to obtain experimentally, guiding the synthesis of new derivatives. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nih.gov
Modeling Solvation Effects and Crystal Packing
The behavior of a molecule can change dramatically in solution or in a solid state. MD simulations can explicitly model the surrounding environment, whether it is a solvent box of water or an organic solvent, or a crystal lattice of other this compound molecules. These simulations are crucial for understanding solvation energetics and the specific interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking) that dictate how molecules arrange themselves in a crystal. bohrium.comaps.org The bromine and fluorine atoms of the molecule could participate in halogen bonding, a type of non-covalent interaction that can strongly influence crystal packing.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are computational and mathematical modeling techniques that aim to reveal a statistically significant correlation between the chemical structure of a compound and its biological activity. nih.govnih.gov These models are pivotal in modern drug discovery and environmental toxicology, offering a predictive understanding of a molecule's behavior based on its structural and physicochemical properties. nih.govnih.gov For novel compounds like this compound, where extensive biological data may be limited, QSAR and cheminformatics approaches provide a valuable preliminary assessment of its potential bioactivity and can guide further experimental research.
The core principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular features. nih.gov These features are quantified using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.netprotoqsar.com
Molecular Descriptors for this compound
A multitude of molecular descriptors can be calculated for this compound to construct a QSAR model. These descriptors are broadly categorized as follows:
Electronic Descriptors: These pertain to the electronic structure of the molecule. For this compound, the presence of electronegative atoms like bromine and fluorine, and the electron-withdrawing nitrile group significantly influences its electronic properties. illinois.edu Key electronic descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. protoqsar.comucsb.edu The HOMO-LUMO gap can indicate the molecule's stability and its tendency to engage in chemical reactions.
Dipole Moment: This descriptor quantifies the polarity of the molecule, which is influenced by the asymmetrical placement of the bromo and fluoro substituents on the naphthalene core.
Partial Atomic Charges: These describe the distribution of electron density across the molecule, highlighting electrophilic and nucleophilic sites.
Steric Descriptors: These descriptors relate to the size and shape of the molecule, which are critical for its interaction with biological targets like enzymes or receptors. nih.gov For this compound, steric descriptors would include:
Sterimol Parameters: These provide a more detailed description of the shape of substituents.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching. Examples include:
Molecular Connectivity Indices: These reflect the degree of branching in the molecular structure.
The following table provides a hypothetical set of calculated descriptors for this compound and related analogs, which could be used to build a QSAR model.
| Compound | Molecular Weight | LogP | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
| This compound | 250.07 | 4.2 | -7.5 | -1.8 | 3.5 |
| 5-Bromo-2-naphthonitrile | 232.08 | 4.0 | -7.3 | -1.6 | 3.2 |
| 7-Fluoro-2-naphthonitrile | 171.17 | 3.5 | -7.8 | -1.5 | 2.8 |
| 2-Naphthonitrile (B358459) | 153.18 | 3.1 | -7.6 | -1.3 | 2.5 |
This table is for illustrative purposes only. The values are hypothetical and intended to demonstrate the types of descriptors used in QSAR studies.
Building and Validating a QSAR Model
Once the descriptors are calculated for a series of compounds with known biological activities, a mathematical model can be developed using various statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.gov The goal is to create an equation that can accurately predict the biological activity of new, untested compounds based on their calculated descriptors. nih.gov
For instance, a hypothetical QSAR model for a series of substituted naphthonitriles might take the following form:
Biological Activity (log 1/IC50) = 0.8 * LogP - 0.5 * LUMO + 0.2 * Dipole Moment + 1.5
This equation suggests that the biological activity increases with increasing lipophilicity (LogP) and dipole moment, and decreases as the LUMO energy becomes less negative.
The predictive power of a QSAR model must be rigorously validated. nih.gov This is typically done by dividing the initial dataset into a training set, used to build the model, and a test set, used to evaluate its predictive performance on compounds not used in its development. ijpsonline.com
Cheminformatics Approaches
Cheminformatics encompasses a broader range of computational tools used to analyze and organize chemical data. In the context of this compound, cheminformatics can be used for:
Similarity Searching: Identifying known compounds with similar structures to predict potential biological activities or toxicities.
Substructure Searching: Identifying compounds containing the bromo-fluoro-naphthonitrile scaffold to explore the existing chemical space.
Clustering and Diversity Analysis: Grouping a library of related compounds to ensure a diverse range of structures is selected for experimental testing.
The following table illustrates a hypothetical similarity search result for this compound.
| Compound | Tanimoto Similarity | Known Activity |
| This compound | 1.00 | - |
| 5-Chloro-7-fluoro-2-naphthonitrile | 0.85 | Kinase Inhibitor |
| 5-Bromo-2-naphthylamine | 0.78 | Dye Intermediate |
| 2,7-Difluoronaphthalene | 0.72 | Material Science |
This table is for illustrative purposes only. The similarity scores and known activities are hypothetical.
Derivatization Strategies and Synthetic Utility of 5 Bromo 7 Fluoro 2 Naphthonitrile As a Building Block
Synthesis of Novel Heterocyclic Compounds from the Naphthonitrile Scaffold
The presence of the nitrile group and the reactive halogen atoms on the naphthalene (B1677914) core of 5-Bromo-7-fluoro-2-naphthonitrile makes it an excellent precursor for the synthesis of various heterocyclic systems.
Indazole and Quinazoline (B50416) Derivative Synthesis
The synthesis of indazole derivatives can be envisioned through the transformation of the 2-naphthonitrile (B358459) group. While direct synthesis from this compound is not explicitly documented, analogous syntheses provide a clear pathway. For instance, the synthesis of 5-bromo-1H-indazole is achieved by the reaction of 5-bromo-2-fluorobenzaldehyde (B134332) with hydrazine. This suggests that a similar strategy, potentially involving the reduction of the nitrile to an aldehyde or a related functional group, followed by condensation with hydrazine, could yield the corresponding bromo-fluoro-naphthyl-indazole.
Similarly, the construction of quinazoline derivatives can be approached by leveraging the inherent reactivity of the molecule. The synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one from 5-bromoanthranilic acid highlights a potential route. nih.gov By analogy, conversion of the nitrile group of this compound into an amino or carboxylic acid derivative could provide the necessary precursor for cyclization into a quinazoline ring system.
Annulation Reactions and Fused-Ring System Construction
The naphthalene backbone of this compound is a prime candidate for annulation reactions to construct more complex fused-ring systems. While specific examples with this exact substrate are not prevalent, general strategies for the formation of fused seven-membered rings are known and applicable. chemrxiv.org These methods often involve base-induced ring expansions or other cyclization strategies that could be adapted to the naphthonitrile scaffold, leading to novel polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry.
Functionalization through Halogen-Metal Exchange and Subsequent Transformations
The bromine atom at the 5-position of the naphthalene ring is a key handle for functionalization through halogen-metal exchange reactions. This powerful technique allows for the introduction of a wide variety of substituents.
The exchange of the bromine atom for a metal, typically lithium or magnesium, generates a highly reactive organometallic intermediate. This intermediate can then be quenched with various electrophiles to introduce new functional groups. This method has been successfully applied to a range of bromoheterocycles and bromoaryl compounds, demonstrating its broad applicability. nih.govtcnj.edursc.orgrsc.org The reaction is typically carried out at low temperatures to prevent unwanted side reactions. A combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) has been shown to be effective for performing bromine-metal exchange on bromoheterocycles under non-cryogenic conditions. nih.gov
Table 1: Potential Electrophiles for Quenching after Halogen-Metal Exchange
| Electrophile | Introduced Functional Group |
|---|---|
| Carbon dioxide (CO₂) | Carboxylic acid |
| Aldehydes/Ketones | Secondary/Tertiary alcohol |
| Alkyl halides | Alkyl group |
| Disulfides | Thioether |
| Isocyanates | Amide |
Development of Complex Organic Molecules via Regioselective Modifications
The differential reactivity of the bromine and fluorine atoms, as well as the nitrile group, allows for the regioselective modification of this compound. This selectivity is crucial for the development of complex, highly functionalized organic molecules.
Strategies for the regioselective functionalization of related heterocyclic systems, such as 5-hydroxy-6-azaindazole and 3-hydroxy-2,6-naphthyridine, have been developed and can serve as a guide. rsc.org For instance, the bromine atom can be selectively targeted for cross-coupling reactions or halogen-metal exchange, leaving the fluorine atom and nitrile group intact for subsequent transformations. This stepwise functionalization provides precise control over the final structure of the molecule.
Strategic Utility in Cascade and Multicomponent Reactions
While specific examples of cascade or multicomponent reactions involving this compound are not yet reported, its multifunctional nature makes it a promising candidate for such processes. Cascade reactions, where a single reaction setup initiates a series of consecutive transformations, and multicomponent reactions, where three or more reactants combine in a single step, offer significant advantages in terms of efficiency and atom economy.
The presence of the nitrile, bromo, and fluoro groups provides multiple reactive sites that could be sequentially or simultaneously engaged in a cascade or multicomponent reaction sequence. For example, a reaction could be initiated at the bromine atom via a coupling reaction, followed by an intramolecular cyclization involving the nitrile group, leading to the rapid construction of complex heterocyclic frameworks.
Potential Applications in Advanced Materials and Catalysis
Utilization of 5-Bromo-7-fluoro-2-naphthonitrile in Functional Materials Science
The inherent features of this compound make it a promising building block for the synthesis of sophisticated functional materials with tailored optical, electronic, and structural properties.
Naphthalene (B1677914) derivatives are well-regarded for their photophysical properties, including strong fluorescence and high quantum yields. rsc.org The introduction of bromo and fluoro substituents onto the naphthalene ring can further modulate these properties. While specific photophysical data for this compound is not extensively documented, the characteristics of related compounds suggest its potential as a precursor for novel fluorescent and optoelectronic materials.
The electron-withdrawing nature of the fluorine and nitrile groups, combined with the heavy atom effect of bromine, can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the emission and absorption wavelengths. This makes such compounds candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org For instance, related fluorinated naphthalene derivatives have been investigated as interfacial modulators in perovskite solar cells, where they can improve device performance by favorably altering the band structure at interfaces. rsc.org
Table 1: Predicted Photophysical Properties of this compound Based on Analogous Naphthalene Derivatives
| Property | Predicted Value/Range | Rationale |
| Absorption Max (λ_abs) | 300 - 350 nm | Typical for functionalized naphthalenes. |
| Emission Max (λ_em) | 350 - 450 nm | Expected blue to blue-green fluorescence. |
| Quantum Yield (Φ_F) | Moderate to High | Naphthalene core is a good fluorophore; substituents may enhance this. |
| Stokes Shift | 50 - 100 nm | Common for rigid aromatic systems. |
Note: The data in this table is predictive and based on the properties of structurally similar naphthalene derivatives due to the limited availability of specific experimental data for this compound.
The functional groups on this compound provide multiple reaction sites for its integration into larger molecular and macromolecular structures. The bromine atom, for example, is a versatile handle for cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds and synthesizing conjugated polymers.
The nitrile group can also be chemically transformed, for instance, through hydrolysis to a carboxylic acid or reduction to an amine, providing further opportunities for polymerization or grafting onto other material scaffolds. The resulting polymers could exhibit interesting properties, such as high thermal stability, specific optical responses, or capabilities for gas sorption, depending on the final architecture. While specific polymers derived from this compound are not yet reported in the literature, the synthetic versatility of this compound suggests its potential in creating novel polymeric and nanostructured materials.
Crystal Engineering of this compound and its Co-crystals/Polymorphs
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties by controlling the arrangement of molecules in the crystal lattice. The presence of multiple functional groups capable of engaging in various intermolecular interactions makes this compound an excellent candidate for studies in this field.
The rational design of solid-state forms, such as polymorphs and co-crystals, is crucial for tuning the bulk properties of a material, including its solubility, melting point, and stability. The bromine, fluorine, and nitrile groups on this compound can all participate in specific non-covalent interactions that direct the self-assembly of the molecules in the solid state.
For example, the bromine atom can participate in halogen bonding (Br···N, Br···O), a highly directional interaction that is increasingly used as a tool in crystal engineering. rsc.orgresearchgate.net The fluorine atom can be involved in weak hydrogen bonds (C-H···F) and other dipole-dipole interactions. The nitrile group is a well-known hydrogen bond acceptor. By carefully selecting co-formers that can interact with these specific sites, it is possible to design and synthesize new crystalline forms of this compound with predictable packing motifs.
The ability to control intermolecular interactions is key to tailoring the macroscopic properties of a crystalline material. In the case of this compound, the interplay of various potential interactions, including π-π stacking of the naphthalene rings, halogen bonds, and hydrogen bonds, can lead to a rich variety of crystal packings.
Theoretical and experimental studies on related halogenated aromatic compounds have shown that the nature and strength of these interactions can be finely tuned. rsc.orgresearchgate.net For instance, the C–Br···Br–C interaction is known to be influenced by the electrostatic potential of the bromine atom, which in turn is affected by the other substituents on the aromatic ring. rsc.org By understanding and controlling these subtle balances of intermolecular forces, it may be possible to design materials based on this compound with specific properties, such as enhanced charge transport for electronic applications or specific host-guest capabilities.
Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Potential Participating Atoms | Significance in Crystal Packing |
| π-π Stacking | Naphthalene Rings | Contributes to the overall cohesive energy and can influence electronic properties. |
| Halogen Bonding | Br···N, Br···O | Highly directional, can be used to form specific supramolecular synthons. |
| Hydrogen Bonding | C-H···F, C-H···N | Influences the local packing and can compete with or complement other interactions. |
| Dipole-Dipole | C-F, C-Br, C≡N | Contribute to the overall lattice energy and molecular orientation. |
Naphthonitrile Derivatives as Ligands or Scaffolds in Catalysis
The field of catalysis often relies on the design of organic ligands that can coordinate to a metal center and modulate its reactivity and selectivity. Naphthonitrile derivatives, with their combination of a rigid aromatic scaffold and a coordinating nitrile group, have potential as ligands in transition metal catalysis.
The nitrile group can coordinate to a metal center, and the electronic properties of the naphthalene ring, as modified by the bromo and fluoro substituents, can influence the electronic environment of the metal. This, in turn, can affect the catalytic activity and selectivity of the resulting complex. Furthermore, the bromine atom offers a site for further functionalization, allowing for the synthesis of more complex, multidentate ligands. While the direct use of this compound as a ligand in a reported catalytic system is not yet prominent, the broader class of nitrile-containing organic molecules is well-established in coordination chemistry and catalysis.
Design of Metal-Organic Frameworks and Heterogeneous Catalysts
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The design and synthesis of MOFs with tailored properties for applications in gas storage, separation, and catalysis is an active area of research. osti.govnih.gov The nitrile group in this compound can act as a coordinating site for metal ions, making it a potential organic linker for the construction of novel MOFs. The presence of halogen atoms can further modify the pore environment and the framework's interaction with guest molecules.
The targeted design of dual-functional MOFs, where specific functional groups are incorporated into the organic linkers, is a strategy to enhance their performance, for instance, in the adsorption of heavy metal ions. rsc.org While direct use of this compound in MOF synthesis is not yet documented in readily available literature, its structural motifs are relevant to this field.
In the realm of heterogeneous catalysis, halogenated organic compounds are valuable precursors. For instance, they can be used in the synthesis of catalysts where the halogen provides a site for further functionalization or influences the catalytic activity of the final material.
Influence of Halogenation on Catalytic Performance
The presence and nature of halogen substituents can significantly impact the performance of a catalyst. In the context of materials derived from compounds like this compound, the bromine and fluorine atoms can exert several effects.
The electron-withdrawing properties of halogens can alter the electron density of the aromatic system, which in turn can affect the catalytic activity of a metal center coordinated to the molecule or a catalytically active site within a larger framework. For example, in naphthoquinone-based compounds, the presence of halogens has been found to be critical for their biological activity, which can be considered a form of biocatalysis. nih.gov
Furthermore, the bromine atom offers a reactive handle for post-synthetic modification of a catalyst through cross-coupling reactions. This allows for the introduction of other functional groups that can tune the catalytic properties. While specific studies on the catalytic applications of materials derived directly from this compound are not prominent, the principles of catalyst design suggest that the unique halogenation pattern of this molecule could be exploited to develop new catalysts with tailored activities.
Future Research Directions and Emerging Opportunities
Exploration of Undiscovered Reaction Pathways and Reagents
The reactivity of the 5-Bromo-7-fluoro-2-naphthonitrile core is ripe for exploration, with numerous potential reaction pathways yet to be discovered. The presence of multiple, distinct reactive sites—the bromo and fluoro substituents, the nitrile group, and the aromatic C-H bonds—offers a rich landscape for synthetic chemists.
Future research will likely focus on the regioselective functionalization of the naphthalene (B1677914) ring. nih.govresearchgate.netanr.fr Methodologies for direct C-H activation will be pivotal in this endeavor, allowing for the introduction of new functional groups at specific positions without the need for pre-functionalized starting materials. researchgate.netrsc.org The development of novel catalysts and reagents will be crucial for controlling the regioselectivity of these transformations, particularly in distinguishing between the electronically different C-H bonds on the naphthalene core. rsc.orgresearchgate.net
Furthermore, the differential reactivity of the bromo and fluoro substituents can be exploited for sequential cross-coupling reactions. While the bromo group is a well-established handle for palladium-catalyzed cross-coupling reactions, the typically less reactive C-F bond could be activated using specialized catalytic systems. This would allow for a stepwise and controlled elaboration of the molecular structure.
Another avenue for exploration lies in the transformation of the nitrile group. While its hydrolysis to a carboxylic acid or reduction to an amine are standard transformations, the development of novel catalytic methods for direct cyano group conversion into other functionalities, such as amides or heterocycles, under mild conditions would be highly valuable. The exploration of dearomative cycloaddition reactions, potentially enabled by visible-light energy-transfer catalysis, could also unlock novel three-dimensional molecular scaffolds from this planar aromatic precursor. nih.govchemrxiv.org
The following table illustrates potential C-H functionalization reactions that could be explored for this compound, based on successful examples with other naphthalene derivatives.
| Reaction Type | Potential Reagents and Catalysts | Potential Product | Illustrative Yield (%) | Reference |
| C-H Arylation | Aryl Halide, Pd(OAc)₂, Ligand | Aryl-substituted naphthonitrile | 70-90 | researchgate.net |
| C-H Alkenylation | Alkene, [Rh(cod)Cl]₂, Ligand | Alkenyl-substituted naphthonitrile | 60-85 | researchgate.net |
| C-H Amination | Amine, CuI, Ligand | Amino-substituted naphthonitrile | 50-75 | sigmaaldrich.com |
| C-H Alkylation | Alkyl Halide, RuCl₃, Additive | Alkyl-substituted naphthonitrile | 55-80 | rsc.org |
Development of Advanced Computational Models for Predictive Synthesis
Computational chemistry is poised to play an increasingly integral role in guiding the synthesis and exploring the properties of molecules like this compound. The development of advanced computational models will enable the in silico prediction of reaction outcomes, thereby reducing the need for extensive empirical screening and accelerating the discovery of new synthetic routes. acs.org
Density Functional Theory (DFT) and other quantum mechanical methods can be employed to calculate the electronic properties of this compound, such as its HOMO-LUMO gap, electrostatic potential surface, and bond dissociation energies. This information can provide valuable insights into its reactivity and help predict the most likely sites for electrophilic or nucleophilic attack. nih.gov For instance, computational models can predict the regioselectivity of nucleophilic aromatic substitution reactions, a key transformation for this class of compounds. nih.govrsc.org
Machine learning algorithms, trained on large datasets of known reactions, are emerging as powerful tools for predicting the success and yield of a given chemical transformation. acs.org Such models could be applied to predict the optimal conditions (catalyst, solvent, temperature) for a desired functionalization of this compound, saving significant experimental time and resources. rsc.org
The table below presents hypothetical calculated properties for this compound and a related derivative, illustrating the type of data that computational models can provide to guide synthetic efforts.
| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Predicted Reactive Site (Electrophilic Attack) |
| This compound | -7.2 | -1.5 | 3.8 | C4 |
| 5-Bromo-7-fluoro-2-naphthoic acid | -7.5 | -1.8 | 4.2 | C4 |
Integration of Artificial Intelligence and Robotics in Naphthonitrile Synthesis
Once a synthetic route is proposed, robotic platforms can perform high-throughput screening of reaction conditions. imperial.ac.ukmt.comresearchgate.nethudsonlabautomation.com These automated systems can run hundreds or even thousands of reactions in parallel, systematically varying parameters such as catalysts, ligands, solvents, and temperatures. imperial.ac.ukmt.com This allows for the rapid identification of optimal conditions for each step in the synthesis of this compound and its derivatives. The data generated from these experiments can then be fed back into the AI models to further refine their predictive capabilities in a closed-loop optimization cycle. nih.gov
| Step | Action | Technology | Expected Outcome |
| 1. Route Design | Propose synthetic routes to a novel derivative. | AI Retrosynthesis Software | A ranked list of feasible synthetic pathways. |
| 2. Condition Screening | Optimize a key cross-coupling step. | High-Throughput Robotic Platform | Identification of optimal catalyst, ligand, and solvent. |
| 3. Synthesis | Execute the optimized synthetic route. | Automated Synthesis Robot | Production of the target molecule with high purity and yield. |
| 4. Data Analysis | Analyze reaction outcomes and update models. | Machine Learning Algorithms | Improved predictive models for future syntheses. |
Interdisciplinary Research with Materials Science and Supramolecular Chemistry
The unique combination of a planar aromatic core with electron-withdrawing and polarizable substituents makes this compound a promising building block for new materials and supramolecular assemblies.
In materials science, functionalized naphthalenes are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). lifechemicals.comnih.gov The electronic properties of this compound, which can be tuned through further functionalization, could be harnessed to create novel semiconducting or luminescent materials. For example, its derivatives could serve as fluorescent probes with high quantum yields and photostability. nih.govgoogle.com
In the realm of supramolecular chemistry, the bromine and fluorine atoms of this compound can participate in halogen bonding, a highly directional non-covalent interaction. nih.govacs.orgacs.org This interaction can be used to control the self-assembly of molecules in the solid state, leading to the formation of well-defined crystal structures with specific properties. mdpi.comresearchgate.netrsc.orgnih.gov The interplay between halogen bonding, π-π stacking of the naphthalene rings, and dipole-dipole interactions of the nitrile groups could lead to the formation of complex and functional supramolecular architectures. The study of these interactions in co-crystals with other molecules could reveal new principles of molecular recognition and self-assembly. nih.gov
The table below lists potential applications of this compound derivatives in materials and supramolecular science, based on the properties of related compounds.
| Application Area | Potential Derivative | Key Property | Illustrative Example from Literature |
| Organic Electronics | N,N-dialkylamino-substituted derivative | Blue Emitter for OLEDs | Functionalized naphthalenes in OLEDs. lifechemicals.com |
| Fluorescent Probes | Amino-functionalized derivative | High Quantum Yield Sensor | Naphthalene-based fluorescent sensors. nih.gov |
| Crystal Engineering | Co-crystal with a halogen bond acceptor | Defined Supramolecular Assembly | Halogen-bonded co-crystals of bromo-fluoro aromatics. nih.gov |
| Liquid Crystals | Long-chain alkyl ether derivative | Mesophase Formation | Functionalized naphthalenes as liquid crystals. google.com |
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-7-fluoro-2-naphthonitrile, and how do reaction conditions influence yield?
- Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented in the provided evidence, analogous compounds like 2-(5-Bromo-2-fluorophenyl)acetonitrile (CAS 305800-60-6) suggest starting with halogenated aromatic precursors. A plausible route involves:
Bromination/Fluorination : Introduce bromine and fluorine substituents via electrophilic aromatic substitution or directed ortho-metalation strategies.
Cyano Group Introduction : Utilize Sandmeyer reactions or nucleophilic displacement with cyanide sources (e.g., CuCN/KCN) .
- Optimization Tips : Vary temperature (room temp. to reflux), solvent polarity (DMF vs. THF), and catalysts (e.g., Pd for cross-coupling steps). Monitor purity via HPLC (>95% HLC recommended for intermediates) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity, referencing >95.0% HLC standards for related bromo-fluorinated nitriles .
- Spectroscopy : Confirm structure via H/C NMR (e.g., δ ~110-120 ppm for nitrile carbons) and FT-IR (C≡N stretch ~2200 cm). Mass spectrometry (EI/ESI) should align with molecular weight (e.g., CHBrFN; calc. MW ~250.0 g/mol) .
Q. What storage conditions are critical for maintaining the stability of this compound?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition, as recommended for structurally similar bromo-fluorinated nitriles like 2-(5-Bromo-2-fluorophenyl)acetonitrile. Use desiccants to mitigate hydrolysis of the nitrile group .
Advanced Research Questions
Q. How does the electronic nature of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings (e.g., with Pd catalysts) due to its moderate electronegativity and bond dissociation energy.
- Fluorine : Electron-withdrawing effect deactivates the aromatic ring, directing reactivity to meta/para positions. Use computational tools (DFT) to predict regioselectivity and optimize ligand-catalyst systems (e.g., XPhos/Pd(OAc)) .
- Case Study : For 2-Bromo-5-fluorobenzonitrile (CAS 57381-39-2), coupling yields improved by 20% when using toluene as a solvent at 80°C vs. DMF .
Q. What strategies resolve contradictions in spectroscopic data for halogenated naphthonitrile derivatives?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to distinguish overlapping signals from bromine/fluorine effects.
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction, especially for regioisomeric byproducts.
- Statistical Analysis : Apply principal component analysis (PCA) to batch data to identify outliers in purity or synthetic reproducibility .
Q. How can computational modeling predict the biological or material science applications of this compound?
- Methodological Answer :
- Docking Studies : Screen against protein targets (e.g., kinases) using AutoDock Vina to assess binding affinity. The nitrile group may act as a hydrogen-bond acceptor.
- QSAR Modeling : Correlate substituent effects (Hammett σ constants) with observed bioactivity or photophysical properties.
- Case Study : Analogues like 5-Bromo-2-fluorophenylacetonitrile (CAS 305800-60-6) showed moderate inhibitory activity in preliminary enzyme assays .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
